2-Bromo-3-cyclopropylbenzoic acid
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Overview
Description
2-Bromo-3-cyclopropylbenzoic acid is an organic compound characterized by a bromine atom and a cyclopropyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropylbenzoic acid typically involves the bromination of 3-cyclopropylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include a controlled temperature to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium cyanide.
Oxidation Reactions: The cyclopropyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium cyanide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of methoxy or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-3-cyclopropylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group contribute to its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit or activate enzymes, alter cellular signaling, or interact with DNA, depending on its specific application .
Comparison with Similar Compounds
- 2-Bromo-3-methylbenzoic acid
- 2-Bromo-4-cyclopropylbenzoic acid
- 3-Cyclopropylbenzoic acid
Comparison: 2-Bromo-3-cyclopropylbenzoic acid is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-bromo-3-cyclopropylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLLRQKMHMESMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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